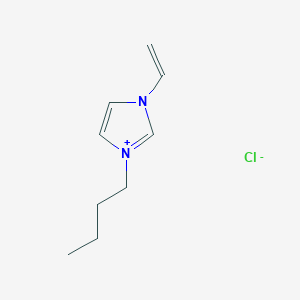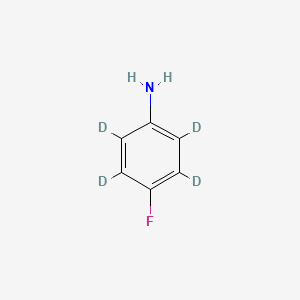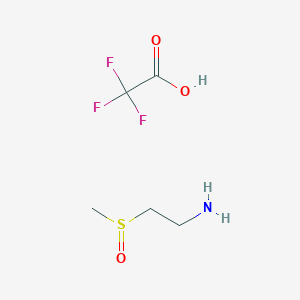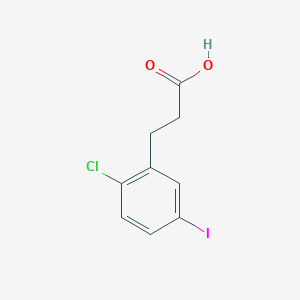
5-Amino-2-fluoro-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-fluoro-4-nitrophenol: is an organic compound with the molecular formula C6H5FN2O3 It is a derivative of phenol, characterized by the presence of amino, fluoro, and nitro functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoro-4-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by a reduction process to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-fluoro-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted phenols with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-fluoro-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The presence of the amino and nitro groups can be exploited to design drugs with enhanced activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of 5-Amino-2-fluoro-4-nitrophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo redox reactions. The fluoro group can influence the compound’s electronic properties and reactivity. These interactions can affect various biological pathways and chemical processes, making the compound useful in diverse applications.
Comparaison Avec Des Composés Similaires
2-Amino-5-fluoro-4-nitrophenol: Similar structure but different positioning of functional groups.
2-Nitrophenol: Lacks the amino and fluoro groups, leading to different chemical properties.
4-Nitrophenol: Similar to 2-nitrophenol but with the nitro group in a different position.
Uniqueness: 5-Amino-2-fluoro-4-nitrophenol is unique due to the combination of amino, fluoro, and nitro groups on the phenol ringThe presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity, making it valuable for specific industrial and research applications .
Propriétés
Formule moléculaire |
C6H5FN2O3 |
|---|---|
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
5-amino-2-fluoro-4-nitrophenol |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 |
Clé InChI |
PDSQJRWWUUXOQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)F)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)

![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
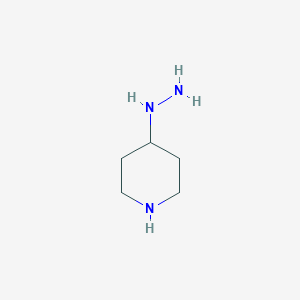

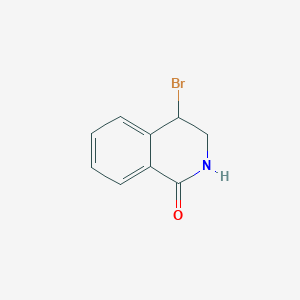
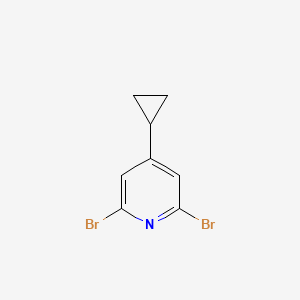
![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
